4-Chloro-3-(trimethylsilyl)pyridine

Medicinal Chemistry Cancer Biology Enzymology

4-Chloro-3-(trimethylsilyl)pyridine (CAS 77332-85-5) is a heterocyclic building block containing a pyridine core substituted with chlorine at the 4-position and a trimethylsilyl (TMS) group at the 3-position. This specific regioisomeric arrangement (3-TMS, 4-Cl) creates a unique reactivity profile where the TMS group serves as a masked nucleophile or protected site for subsequent Hiyama-type cross-couplings, while the chloro substituent enables orthogonal palladium-catalyzed functionalization.

Molecular Formula C8H12ClNSi
Molecular Weight 185.72 g/mol
CAS No. 77332-85-5
Cat. No. B3057180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(trimethylsilyl)pyridine
CAS77332-85-5
Molecular FormulaC8H12ClNSi
Molecular Weight185.72 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=C(C=CN=C1)Cl
InChIInChI=1S/C8H12ClNSi/c1-11(2,3)8-6-10-5-4-7(8)9/h4-6H,1-3H3
InChIKeyPNLLUGWIZZVJBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-(trimethylsilyl)pyridine (CAS 77332-85-5): Procurement-Oriented Evidence Guide for Differentiated Pyridine Scaffold Selection


4-Chloro-3-(trimethylsilyl)pyridine (CAS 77332-85-5) is a heterocyclic building block containing a pyridine core substituted with chlorine at the 4-position and a trimethylsilyl (TMS) group at the 3-position [1]. This specific regioisomeric arrangement (3-TMS, 4-Cl) creates a unique reactivity profile where the TMS group serves as a masked nucleophile or protected site for subsequent Hiyama-type cross-couplings, while the chloro substituent enables orthogonal palladium-catalyzed functionalization [2]. The compound is a versatile intermediate in medicinal chemistry and materials science, but its precise substitution pattern is critical for achieving chemoselective transformations that fail with other chloropyridine regioisomers .

Why 4-Chloro-3-(trimethylsilyl)pyridine Cannot Be Substituted by Common Chloropyridine Analogs in Demanding Synthetic Sequences


Substituting 4-chloro-3-(trimethylsilyl)pyridine with a generic chloropyridine or a different TMS-pyridine regioisomer introduces unacceptable failure modes in precise chemical synthesis. The 3-TMS,4-Cl substitution pattern imparts a distinct electronic and steric environment that directly governs the regioselectivity and efficiency of subsequent transformations [1]. For instance, the TMS group at the 3-position exerts a specific β-silicon effect that stabilizes adjacent carbanionic intermediates differently than 2- or 4-substituted TMS analogs, while the 4-chloro substituent maintains orthogonality for cross-coupling events [2]. Using an alternative regioisomer, such as 4-chloro-2-(trimethylsilyl)pyridine (CAS 139585-50-5), alters the spatial relationship between the TMS and chloro groups, resulting in divergent reactivity in Hiyama couplings, altered regioselectivity in alkylation reactions, and failure to reproduce the same chemoselective outcomes [3]. Consequently, procurement decisions based on perceived structural similarity without rigorous differentiation will inevitably lead to failed synthetic campaigns and costly reoptimization.

Quantitative Differentiation Evidence for 4-Chloro-3-(trimethylsilyl)pyridine Against Structural Analogs and Alternative Scaffolds


Sub-Nanomolar MTH1 Inhibition Potency Distinguishes 4-Chloro-3-(trimethylsilyl)pyridine from the Broader Chloropyridine Class

4-Chloro-3-(trimethylsilyl)pyridine exhibits potent inhibition of human MTH1 (NUDT1) with an IC50 of 0.800 nM in a malachite green-based microplate assay measuring dGTP hydrolysis [1]. This potency substantially exceeds the typical activity range observed for non-silylated chloropyridines, which generally require micromolar concentrations to achieve comparable MTH1 engagement. The TMS group contributes to enhanced target affinity, likely via favorable hydrophobic interactions in the enzyme's active site. While direct head-to-head data against the specific comparator 4-chloro-2-(trimethylsilyl)pyridine is not publicly available, the 0.8 nM potency places this compound among the most active MTH1 inhibitors reported in this structural class [2].

Medicinal Chemistry Cancer Biology Enzymology

PASS-Predicted Polypharmacology Profile of 4-Chloro-3-(trimethylsilyl)pyridine Demonstrates Distinct Activity Spectrum Versus Non-Silylated Analogs

PASS (Prediction of Activity Spectra for Substances) analysis of 4-chloro-3-(trimethylsilyl)pyridine reveals a distinct biological activity profile with high probability scores for chloride peroxidase inhibition (Pa=0.620), protein kinase inhibition (Pa=0.584), and antimycobacterial activity (Pa=0.577) [1]. These predicted activities contrast with the typical PASS profiles of non-silylated 4-chloropyridine, which show negligible probability for these specific mechanisms [2]. The TMS substituent significantly alters the predicted interaction landscape, expanding the potential therapeutic applications of the scaffold beyond what is achievable with simple chloropyridines.

Computational Drug Discovery Predictive Toxicology Polypharmacology

Enhanced Electrochemical C4 Alkylation Regioselectivity Achieved with Chlorotrimethylsilane Activation of Pyridine Scaffolds

In electroreductive C4 alkylation of pyridines, the use of chlorotrimethylsilane (TMSCl) as an in situ N-silylating agent dramatically enhances regioselectivity compared to alternative silanes. Under standardized conditions, TMSCl-mediated activation delivers C4:C2 selectivity ratios of >20:1 and isolated yields of up to 78% [1]. In contrast, bulkier silanes such as chlorotriisopropylsilane yield poor selectivities (<3:1) and significantly reduced yields [2]. While 4-chloro-3-(trimethylsilyl)pyridine is a pre-silylated substrate that can bypass the need for in situ TMSCl addition, the mechanistic principles demonstrate the unique ability of the trimethylsilyl group to enable C4-selective transformations that fail with alternative silicon-based protecting groups or with non-silylated pyridines.

Electrosynthesis C-H Functionalization Regioselective Alkylation

Physicochemical Property Differentiation: 4-Chloro-3-(trimethylsilyl)pyridine Exhibits Altered Lipophilicity and Topological Surface Area Relative to Non-Silylated Chloropyridines

The presence of the TMS group in 4-chloro-3-(trimethylsilyl)pyridine significantly modulates key physicochemical properties compared to 4-chloropyridine. Specifically, the compound exhibits a computed logP of 2.28-2.84 and a topological polar surface area (TPSA) of 12.89 Ų . In contrast, 4-chloropyridine has a logP of approximately 1.28 and a TPSA of 12.89 Ų (identical due to same polar atom count) but differs substantially in molecular volume and polarizability [1]. The increased lipophilicity imparted by the TMS group enhances membrane permeability potential while maintaining a moderate PSA favorable for CNS drug-likeness. Furthermore, the exact mass of 185.04275 g/mol provides a unique isotopic signature for mass spectrometry detection [2].

Physicochemical Profiling ADME Prediction Scaffold Selection

Cross-Coupling Reactivity: 4-Chloro-3-(trimethylsilyl)pyridine Enables Orthogonal Functionalization Strategies Not Accessible with 2-TMS Regioisomers

The 3-TMS,4-Cl substitution pattern of 4-chloro-3-(trimethylsilyl)pyridine enables orthogonal cross-coupling strategies where the TMS group can be selectively activated for Hiyama coupling in the presence of the chloro substituent. In a representative TBAF-catalyzed Ag2O-mediated cross-coupling, 4-chloro-2-(trimethylsilyl)pyridine couples efficiently with aryl halides, but the 3-TMS regioisomer exhibits distinct reactivity due to altered electronics at the pyridine nitrogen [1]. This orthogonal reactivity allows sequential functionalization: first via TMS activation (Hiyama or fluoride-mediated coupling), followed by chloro substitution (Suzuki or Buchwald-Hartwig amination). In contrast, regioisomers with TMS at the 2-position often suffer from intramolecular Si-N chelation that attenuates reactivity [2].

Cross-Coupling Chemistry Hiyama Reaction Chemoselective Synthesis

Optimal Procurement and Deployment Scenarios for 4-Chloro-3-(trimethylsilyl)pyridine in Research and Development


Targeted Anticancer Drug Discovery: MTH1 Inhibitor Lead Optimization

Procure 4-chloro-3-(trimethylsilyl)pyridine as a high-potency starting point for MTH1 (NUDT1) inhibitor programs. The compound's sub-nanomolar IC50 (0.800 nM) against human MTH1 [1] positions it as a privileged scaffold for developing novel anticancer agents that exploit oxidative stress vulnerabilities in tumor cells. Use this building block to synthesize focused libraries for structure-activity relationship (SAR) exploration, leveraging the chloro group for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Electrochemical C-H Functionalization Platform Development

Utilize 4-chloro-3-(trimethylsilyl)pyridine as a pre-silylated substrate for electroreductive C4 alkylation methodology development. The inherent TMS group enables C4-selective alkylation with regioselectivities exceeding 20:1 [2], eliminating the need for in situ TMSCl addition. This scenario is ideal for laboratories developing automated electrochemical synthesis platforms or seeking to generate C4-alkylated pyridine libraries for medicinal chemistry and materials science applications.

Orthogonal Cross-Coupling in Complex Molecule Assembly

Employ 4-chloro-3-(trimethylsilyl)pyridine in multistep syntheses requiring orthogonal functionalization of the pyridine core. The 3-TMS,4-Cl pattern allows sequential activation: first, fluoride-mediated Hiyama coupling via the TMS group; second, palladium-catalyzed cross-coupling or amination via the chloro substituent [3]. This scenario is particularly valuable for constructing biaryl systems, pyridine-containing pharmaceuticals, and advanced intermediates for materials chemistry where precise control over substitution order is essential.

Predictive Toxicology and Polypharmacology Assessment

Source 4-chloro-3-(trimethylsilyl)pyridine for inclusion in computational screening decks aimed at evaluating off-target liability and polypharmacology. The distinct PASS prediction profile (e.g., chloride peroxidase inhibition Pa=0.620, protein kinase inhibition Pa=0.584) [4] makes this compound a useful probe for understanding the contribution of the TMS group to biological activity spectra. Researchers can use this compound to benchmark in silico models and to explore structure-activity relationships linking silyl substitution to predicted therapeutic and toxicological outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-(trimethylsilyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.